

Elemental Analysis & Purity Validation: N-(3-bromophenyl)cyclopentanecarboxamide

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Compound of Interest

Compound Name: N-(3-bromophenyl)cyclopentanecarboxamide

Cat. No.: B330198

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Executive Summary

Objective: This guide provides a technical framework for the synthesis, purification, and analytical validation of **N-(3-bromophenyl)cyclopentanecarboxamide** (Formula: $C_{12}H_{14}BrNO$). **Context:** As a halogenated amide, this compound serves as a critical intermediate in the development of kinase inhibitors and receptor modulators. Its validation requires a multi-modal approach where Elemental Analysis (EA) serves as the primary confirmation of bulk purity and solvation state, distinct from chromatographic methods. **Audience:** Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.

Chemical Identity & Theoretical Data

Before experimental validation, the theoretical baseline must be established. The presence of the bromine atom significantly impacts the mass percentage distribution, making EA a sensitive tool for detecting dehalogenated impurities or inorganic salt contamination.

Property	Value
IUPAC Name	N-(3-bromophenyl)cyclopentanecarboxamide
Molecular Formula	C ₁₂ H ₁₄ BrNO
Molecular Weight	268.15 g/mol
Physical State	Solid (White to Off-White Crystalline Powder)
Solubility	Soluble in DMSO, MeOH, DCM; Insoluble in Water

Table 1: Theoretical Elemental Composition

Calculated based on Atomic Weights: C=12.011, H=1.008, N=14.007, Br=79.904, O=15.999

Element	Count	Mass Contribution	Theoretical %	Acceptable Range (±0.4%)
Carbon (C)	12	144.13	53.75%	53.35% – 54.15%
Hydrogen (H)	14	14.11	5.26%	4.86% – 5.66%
Nitrogen (N)	1	14.01	5.22%	4.82% – 5.62%
Bromine (Br)	1	79.90	29.80%	Typically not combusted in standard CHN

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Critical Insight: A deviation in Carbon >0.5% often indicates trapped solvent (e.g., Dichloromethane or Ethyl Acetate) from the recrystallization step, whereas a deviation in Nitrogen often signals trapped starting material (3-bromoaniline).

Experimental Protocol: Synthesis & Purification

To achieve the purity required for passing EA, the synthesis must minimize specific byproducts. The following protocol is designed to eliminate the most common EA-failing impurities: unreacted aniline and residual mineral salts.

Step 1: Synthesis (Schotten-Baumann Conditions)

- Reagents: Dissolve 3-bromoaniline (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
- Addition: Cool to 0°C. Dropwise add Cyclopentanecarbonyl chloride (1.1 equiv) to control the exotherm.
- Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Step 2: Purification (The "Self-Validating" Workflow)

- Acid Wash (Critical): Wash the organic layer with 1M HCl (2x).
 - Why? This converts unreacted 3-bromoaniline into its water-soluble hydrochloride salt, removing it from the organic phase. Failure here leads to high Nitrogen % in EA.
- Base Wash: Wash with saturated NaHCO₃ to remove excess acid chloride (hydrolyzed to acid).
- Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
- Recrystallization: Recrystallize from Ethanol/Water or Heptane/EtOAc.
 - Note: Vacuum dry at 45°C for >12 hours to remove solvent traps that skew Carbon %.

Comparative Analysis: EA vs. Alternatives

This section objectively compares Elemental Analysis against HPLC and NMR to demonstrate why EA remains the "Gold Standard" for bulk purity, despite its limitations in specificity.

Table 2: Analytical Method Comparison

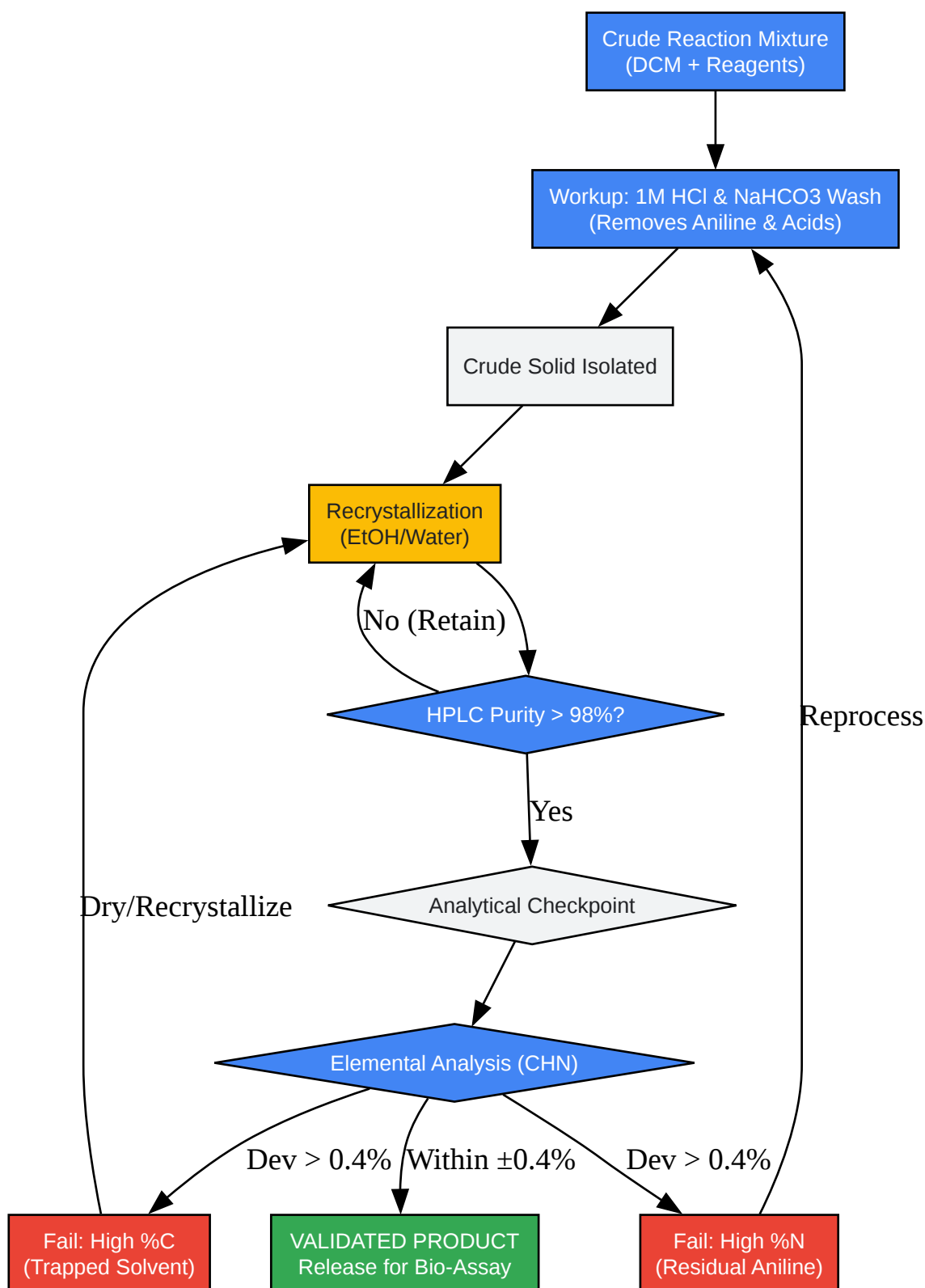
Feature	Elemental Analysis (CHN)	HPLC (UV Detection)	¹ H-NMR Spectroscopy
Primary Utility	Bulk Purity Validation (Solvates, Salts, Inorganics)	Chromatographic Purity (Organic Impurities)	Structural Confirmation & Solvent Quantification
Blind Spot	Cannot distinguish Isomers (e.g., 3-bromo vs 4-bromo)	"Invisible" impurities (Inorganic salts, moisture)	Low sensitivity for minor impurities (<1%)
Sample Req.	2–5 mg (Destructive)	<1 mg (Non-destructive)	5–10 mg (Non-destructive)
Limit of Detection	±0.3% Absolute Error	<0.05% Area	~0.5% (Integration dependent)

Scenario Analysis: Interpreting "Failed" Data

- Scenario A (High C%): Sample likely contains trapped organic solvent (e.g., Toluene or Hexane). Action: Extended vacuum drying.
- Scenario B (Low C/H/N% but correct Ratio): Sample is contaminated with inorganic material (e.g., Silica gel, Sodium Sulfate) or moisture. Action: Filter hot solution or determine water content via Karl Fischer.
- Scenario C (High N%): Trapped 3-bromoaniline. Action: Repeat 1M HCl wash.

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow from synthesis to validation, highlighting the specific checkpoints for Elemental Analysis.



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Caption: Analytical decision tree for **N-(3-bromophenyl)cyclopentanecarboxamide** validation.

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